3-Chloro-7-(propylamino)quinoline-8-carbonitrile
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Overview
Description
3-Chloro-7-(propylamino)quinoline-8-carbonitrile is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group at the 3rd position, a propylamino group at the 7th position, and a carbonitrile group at the 8th position of the quinoline ring. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(propylamino)quinoline-8-carbonitrile typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(propylamino)quinoline-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced amines, and various substituted quinoline derivatives .
Scientific Research Applications
3-Chloro-7-(propylamino)quinoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials for electronic and photonic applications
Mechanism of Action
The mechanism of action of 3-Chloro-7-(propylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The chloro and amino groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloro-4-aminoquinoline
- 3-Chloroquinoline-8-carbonitrile
Uniqueness
3-Chloro-7-(propylamino)quinoline-8-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
88347-13-1 |
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Molecular Formula |
C13H12ClN3 |
Molecular Weight |
245.71 g/mol |
IUPAC Name |
3-chloro-7-(propylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C13H12ClN3/c1-2-5-16-12-4-3-9-6-10(14)8-17-13(9)11(12)7-15/h3-4,6,8,16H,2,5H2,1H3 |
InChI Key |
LZHIUNGXMIZSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
Origin of Product |
United States |
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